molecular formula C9H11NO B13127175 2-Amino-5-ethylbenzaldehyde

2-Amino-5-ethylbenzaldehyde

Cat. No.: B13127175
M. Wt: 149.19 g/mol
InChI Key: IFGFKKCPJTVQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-ethylbenzaldehyde is an organic compound with the molecular formula C9H11NO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the 2-position and an ethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethylbenzaldehyde typically involves the nitration of 5-ethylbenzaldehyde followed by reduction. The nitration process introduces a nitro group at the 2-position, which is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of catalysts and optimized reaction conditions further enhances the yield and reduces the production cost.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: 2-Amino-5-ethylbenzoic acid.

    Reduction: 2-Amino-5-ethylbenzyl alcohol.

    Substitution: 2-Acetamido-5-ethylbenzaldehyde or 2-Alkylamino-5-ethylbenzaldehyde.

Scientific Research Applications

2-Amino-5-ethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethylbenzaldehyde depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes. The amino group can form hydrogen bonds with active site residues, while the aldehyde group can undergo nucleophilic attack, leading to the formation of covalent adducts. These interactions can modulate the activity of the target enzyme or receptor, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylbenzaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    2-Amino-4-ethylbenzaldehyde: The ethyl group is at the 4-position instead of the 5-position.

    2-Amino-5-ethylbenzoic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

2-Amino-5-ethylbenzaldehyde is unique due to the specific positioning of the amino and ethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-amino-5-ethylbenzaldehyde

InChI

InChI=1S/C9H11NO/c1-2-7-3-4-9(10)8(5-7)6-11/h3-6H,2,10H2,1H3

InChI Key

IFGFKKCPJTVQIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N)C=O

Origin of Product

United States

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